molecular formula C7H8ClF3N2 B1396178 (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride CAS No. 1332529-79-9

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1396178
CAS No.: 1332529-79-9
M. Wt: 212.60 g/mol
InChI Key: ASKWUJIOAKDPNK-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride (: 112110-07-3 ) is a high-value chemical intermediate designed for advanced research and development applications . This compound, with the molecular formula C 7 H 9 Cl 2 F 3 N 2 , belongs to the important class of trifluoromethyl-substituted pyridines. The presence of both the aminomethyl and the electron-withdrawing trifluoromethyl group on the pyridine ring creates a versatile scaffold that is highly sought-after in medicinal chemistry for constructing targeted molecular libraries and optimizing lead compounds . The primary value of this dihydrochloride salt lies in its application as a key building block in pharmaceutical research, particularly for the synthesis of potential therapeutic agents . While specific mechanisms of action for this base compound are not applicable, its functional groups make it a critical precursor for molecules designed to interact with biological systems. Researchers can leverage the reactive primary amine for amide bond formation or Schiff base reactions, while the pyridine core can serve as a hydrogen bond acceptor. The trifluoromethyl group is a hallmark of modern agrochemical and pharmaceutical ingredients, often used to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity. This product is supplied as a stable solid for research purposes. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1332529-79-9

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H

InChI Key

ASKWUJIOAKDPNK-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the reduction of 5-(trifluoromethyl)nicotinonitrile. One common method includes dissolving 5-(trifluoromethyl)nicotinonitrile and cobalt(II) chloride hexahydrate in ethanol, followed by the addition of sodium borohydride in batches under an inert atmosphere. The mixture is then stirred at elevated temperatures to complete the reduction process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, leading to enhanced efficacy and reduced side effects.

  • Anticancer Activity : Research indicates that compounds containing trifluoromethyl pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce cell death through mechanisms distinct from traditional apoptosis, such as methuosis .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against pathogens like Mycobacterium tuberculosis, suggesting potential use as antibacterial agents.

Agricultural Chemistry

In agriculture, (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is utilized in the development of agrochemicals. Its unique chemical structure allows for the enhancement of crop protection and yield.

  • Pesticides and Herbicides : The compound can be used in synthesizing novel pesticides that are more effective against specific pests while being less harmful to beneficial organisms.

Material Science

The compound is explored for its potential in developing advanced materials. Its chemical properties allow it to be used in creating polymers and coatings with specific characteristics.

  • Polymer Synthesis : As a building block in polymer chemistry, it can lead to materials with enhanced durability and resistance to environmental factors.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and receptor binding.

  • Enzyme Inhibition Studies : Researchers utilize this compound to study its effects on various enzymes, potentially leading to the discovery of new therapeutic targets .

Fluorinated Compound Research

The presence of the trifluoromethyl group allows for the exploration of new fluorinated compounds that exhibit enhanced stability and reactivity.

  • Synthesis of Fluorinated Analogues : The compound serves as a precursor for synthesizing other fluorinated compounds that may have unique properties beneficial for various applications.

Table 1: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Pharmaceutical DevelopmentAnticancer drugs, antimicrobial agentsImproved efficacy, reduced side effects
Agricultural ChemistryPesticides, herbicidesEnhanced crop protection
Material SciencePolymer synthesisImproved material properties
Biochemical ResearchEnzyme inhibition studiesDiscovery of new therapeutic targets
Fluorinated Compound ResearchSynthesis of fluorinated analoguesUnique properties for specialized applications

Case Studies

  • Anticancer Research : A study demonstrated that a related trifluoromethyl pyridine derivative induced significant cytotoxicity in glioblastoma cells through methuosis . This highlights the potential therapeutic applications of this compound in oncology.
  • Agricultural Applications : Research into trifluoromethyl pyridine derivatives has led to the development of new agrochemicals that improve yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • [2-(Trifluoromethyl)pyridin-3-yl]methanamine Dihydrochloride (CAS 1380300-70-8): The trifluoromethyl group is at the 2-position instead of the 5-position.
  • (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride (CAS 871826-12-9): The trifluoromethyl group is at the 5-position, but the aminomethyl group is at the 2-position. This inversion may reduce steric hindrance compared to the target compound .

Halogen-Substituted Analogs

  • (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride : Combines chloro and fluoro substituents, increasing electronegativity and altering solubility. The absence of -CF₃ reduces lipophilicity .

Heterocyclic and Functional Group Variations

  • (6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Dihydrochloride : The triazolo-pyridine scaffold adds rigidity and hydrogen-bonding capability, improving target selectivity .

Data Tables: Structural and Molecular Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features
Target: (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride C₇H₉Cl₂F₃N₂ 265.07 5-CF₃, 3-CH₂NH₂ High lipophilicity, electron-withdrawing -CF₃
[2-(Trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride C₇H₉Cl₂F₃N₂ 265.07 2-CF₃, 3-CH₂NH₂ Altered electronic distribution
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride C₆H₇ClFN₂ 177.59 3-Cl, 5-F, 2-CH₂NH₂ Increased polarity, reduced lipophilicity
(6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride C₁₀H₁₂Cl₂N₂S 283.19 6-thiophene, 3-CH₂NH₂ Sulfur-enhanced π interactions

Biological Activity

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound characterized by its trifluoromethyl group and pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. The unique structural features of this compound suggest that it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H8_8Cl2_2F3_3N
  • Molecular Weight : 232.05 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyridine ring contributes to various binding interactions that are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular pathways:

  • Target Interaction : The compound is hypothesized to engage with enzymes or receptors involved in critical biological processes.
  • Lipophilicity and Stability : The presence of the trifluoromethyl group increases the lipophilicity, potentially enhancing cellular uptake and interaction with lipid membranes.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce cell death through mechanisms such as methuosis, a form of cell death distinct from apoptosis .

CompoundActivityReference
(5-(Trifluoromethyl)pyridin-3-yl)methanaminePotential anticancer activity
Indolyl-Pyridinyl-PropenonesInduces methuosis in GBM cells

Toxicity Profile

Despite its potential therapeutic benefits, there are concerns regarding the toxicity of related compounds. A case study reported severe toxicity following inhalation exposure to 5-amino-2-(trifluoromethyl)pyridine, resulting in methemoglobinemia and acute renal failure . This highlights the need for caution when handling compounds with similar structures.

Case Studies

  • Case Study on Toxicity : A 35-year-old male exposed to 5-amino-2-(trifluoromethyl)pyridine experienced severe symptoms including dizziness, nausea, and loss of consciousness. The treatment involved methylene blue for methemoglobinemia, which proved effective .
  • Anticancer Activity Evaluation : In vitro studies on related pyridine compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the trifluoromethyl group may enhance biological activity through improved cellular penetration and interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using intermediates like trifluoromethyl-substituted pyridines. For example, a two-step process involving (i) amination of 3-bromo-5-(trifluoromethyl)pyridine with a protected amine, followed by (ii) deprotection and dihydrochloride salt formation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC .
  • Purity Optimization : Use high-purity starting materials (>98%) and employ techniques like preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the dihydrochloride salt. Confirm purity via NMR (absence of residual solvents) and elemental analysis .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to verify the pyridine ring, trifluoromethyl group, and amine proton environments.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (if single crystals are obtainable) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for Cl and F .
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to validate stoichiometry .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Storage Guidelines : Store in airtight, light-resistant containers under inert atmosphere (argon or nitrogen) at 2–8°C. Dihydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent moisture absorption. Avoid prolonged exposure to temperatures >25°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Purity Verification : Re-analyze batches using orthogonal methods (e.g., HPLC + LC-MS) to rule out impurities or degradation products .
  • Counterion Effects : Compare biological activity of the free base versus dihydrochloride form, as counterions can influence solubility and receptor binding .
  • Assay Conditions : Standardize in vitro assays (e.g., pH, buffer composition) to minimize variability. Validate results across multiple cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?

  • SAR Framework :

  • Substituent Variation : Synthesize analogs with modifications to the trifluoromethyl group (e.g., -CF3_3 → -Cl, -CH3_3) or pyridine ring position.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) .

Q. What mechanistic insights can be gained from studying the trifluoromethyl group’s role in this compound’s activity?

  • Mechanistic Probes :

  • Lipophilicity : Measure logP values to assess how -CF3_3 enhances membrane permeability.
  • Electron-Withdrawing Effects : Use 19^{19}F NMR to study electronic effects on the pyridine ring and their impact on hydrogen bonding with targets.
  • Metabolic Stability : Conduct in vitro microsomal assays to evaluate resistance to oxidative defluorination .

Q. What advanced analytical methods address challenges in distinguishing diastereomers or degradation products?

  • Solutions :

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers.
  • 2D NMR : 1^1H-1^1H COSY and NOESY to identify spatial relationships in complex mixtures.
  • LC-MS/MS : Use tandem MS to differentiate degradation products (e.g., dehydrohalogenation or hydrolysis byproducts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
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(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

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